4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
4,6-Dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including a thienopyridine core, a pyrrole ring, and a carbohydrazide moiety. Its intricate chemical framework makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves a multi-step process:
Formation of Thienopyridine Core: : The initial step involves the construction of the thienopyridine core via cyclization reactions.
Introduction of Pyrrole Ring:
Functional Group Modifications: : The final steps involve the incorporation of the carbohydrazide group and other functional group modifications to achieve the desired compound.
Reaction Conditions: : These synthetic routes often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial-scale production of this compound may employ automated synthetic pathways using continuous flow reactors. These methods can enhance efficiency, scalability, and reproducibility compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can occur with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at specific positions within the molecule.
Common Reagents and Conditions
Oxidation Reactions: : Hydrogen peroxide in an acidic or basic medium.
Reduction Reactions: : Sodium borohydride in ethanol or methanol.
Substitution Reactions: : Halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide finds applications in various scientific research areas:
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, enabling the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as a biochemical probe. Researchers use it to study enzyme interactions, receptor binding, and other cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its molecular structure suggests possible applications as an anti-cancer, anti-inflammatory, or antimicrobial agent, though further studies are required to confirm its efficacy and safety.
Industry
Industrially, this compound can be employed in the manufacture of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism by which 4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide exerts its effects is complex and depends on its specific application:
Molecular Targets
The compound may interact with various molecular targets, including:
Enzymes: : Inhibiting or activating enzyme activity.
Receptors: : Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: : Interacting with genetic material to influence gene expression.
Pathways Involved
The pathways involved can include:
Signal Transduction: : Modulating intracellular signaling cascades.
Metabolic Pathways: : Influencing metabolic processes.
Apoptosis: : Inducing or inhibiting programmed cell death in diseased cells.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to 4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide include:
Thieno[2,3-b]pyridine Derivatives: : Compounds with variations in substituents on the thienopyridine core.
Pyrrole-Containing Compounds: : Molecules with different functional groups attached to the pyrrole ring.
Carbohydrazide Analogs: : Compounds with similar carbohydrazide moieties but different core structures.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural motifs. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application across multiple fields.
Properties
IUPAC Name |
4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-6-8-17(9-7-14)13-23-25-21(27)20-19(26-10-4-5-11-26)18-15(2)12-16(3)24-22(18)28-20/h4-13H,1-3H3,(H,25,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBKJXLNGDHDRW-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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